Cas no 942003-17-0 (N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)

N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide
- AKOS024645442
- N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- 942003-17-0
- F2385-0341
- N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide
-
- インチ: 1S/C19H28N2O3S/c1-14(2)13-21-18-10-9-16(12-15(18)8-11-19(21)22)20-25(23,24)17-6-4-3-5-7-17/h9-10,12,14,17,20H,3-8,11,13H2,1-2H3
- InChIKey: GFVGDBJELCHOOC-UHFFFAOYSA-N
- ほほえんだ: S(C1CCCCC1)(NC1C=CC2=C(C=1)CCC(N2CC(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.18206393g/mol
- どういたいしつりょう: 364.18206393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2385-0341-4mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-20mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-5μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-15mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-20μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-2μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-5mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-2mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-10mg |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0341-10μmol |
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide |
942003-17-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamideに関する追加情報
Recent Advances in the Study of N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide (CAS: 942003-17-0)
N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide (CAS: 942003-17-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
The compound's structure, featuring a tetrahydroquinoline core and a cyclohexanesulfonamide moiety, suggests a unique interaction with biological targets. Recent in vitro studies have demonstrated its high affinity for specific protein kinases involved in inflammatory pathways. Molecular docking simulations further support its potential as a selective inhibitor, with promising results in reducing cytokine production in macrophage models.
Pharmacokinetic studies of N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide have revealed favorable absorption and distribution profiles in rodent models. The compound exhibits good blood-brain barrier penetration, making it a candidate for central nervous system (CNS) applications. Recent preclinical trials have shown efficacy in animal models of multiple sclerosis, with significant reduction in disease progression markers.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's potency and selectivity. Researchers have developed analogs with improved metabolic stability while maintaining the parent compound's therapeutic effects. These advancements have paved the way for potential clinical development, with several pharmaceutical companies expressing interest in further investigation.
Recent patent filings (2023-2024) indicate growing commercial interest in this compound and its derivatives. The intellectual property landscape suggests potential applications in both small molecule therapeutics and as a scaffold for drug discovery. However, challenges remain in optimizing its synthetic route for large-scale production while maintaining high purity standards.
Future research directions include comprehensive toxicology studies and formulation development to enhance bioavailability. The compound's unique chemical properties present opportunities for combination therapies, particularly in complex diseases where multiple pathways are involved. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
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